An In-Depth Technical Guide to 6-Cyano-2-naphthol: Chemical Properties, Structure, and Synthesis
An In-Depth Technical Guide to 6-Cyano-2-naphthol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is a key aromatic organic compound with significant applications in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring both a hydroxyl and a nitrile group on a naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis of 6-Cyano-2-naphthol. It is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials development.
Chemical Structure and Properties
6-Cyano-2-naphthol is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, with a hydroxyl (-OH) group at the 2-position and a cyano (-CN) group at the 6-position.[1] The presence of these functional groups on the rigid naphthalene scaffold dictates its chemical reactivity and physical characteristics.
Chemical Structure
The chemical structure of 6-Cyano-2-naphthol is depicted below. The numbering of the naphthalene ring is according to IUPAC nomenclature.
Caption: Chemical structure of 6-Cyano-2-naphthol.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Cyano-2-naphthol is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇NO | [2] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| CAS Number | 52927-22-7 | [3] |
| Appearance | Pale brown to brown crystalline solid | [2][4] |
| Melting Point | 165.5-170.5 °C | [5] |
| Boiling Point | 383.1 °C at 760 mmHg | [5][6] |
| Density | 1.28 g/cm³ | [5][6] |
| Solubility | Soluble in methanol. Slightly soluble in DMSO, ethanol, and ethyl acetate. | [4][7] |
| pKa (ground state) | ~8.4 - 8.57 | [8] |
| pKa (excited state)* | ~0.2 | [7][9] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and cyano groups. A singlet for the hydroxyl proton will also be present, with its chemical shift being dependent on the solvent and concentration. A reported ¹H-NMR spectrum for a synthesized sample of 6-Cyano-2-naphthol in CDCl₃ showed a singlet for the hydroxyl proton at 5.60 ppm and a multiplet for the six aromatic protons between 7.10-8.07 ppm.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbon atom of the cyano group (-C≡N) is expected to appear in the range of 110-125 ppm. The carbon attached to the hydroxyl group (C-2) will be deshielded and is likely to be found in the 150-160 ppm region. The remaining aromatic carbons will resonate in the typical aromatic region of 110-140 ppm.
FT-IR Spectroscopy
The FT-IR spectrum of 6-Cyano-2-naphthol will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. A C-O stretching band is also expected around 1200-1300 cm⁻¹. An ATR-IR spectrum of 6-Cyano-2-naphthol is available in the SpectraBase database.[11]
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 6-Cyano-2-naphthol would be observed at an m/z of 169. The fragmentation pattern would likely involve the loss of CO (m/z 141) and HCN (m/z 142), which are common fragmentation pathways for phenols and nitriles, respectively.
Experimental Protocols: Synthesis and Purification
Two primary synthetic routes for 6-Cyano-2-naphthol have been reported, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.
Synthesis from 6-bromo-2-naphthol (Rosenmund-von Braun Reaction)
This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide ion, typically using copper(I) cyanide.
Caption: Workflow for the synthesis of 6-Cyano-2-naphthol from 6-bromo-2-naphthol.
Detailed Protocol: [12]
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A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol) in dimethylformamide (DMF, 30 mL) is prepared in a suitable reaction vessel.
-
The mixture is heated at 135°C for 18 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL).
-
The mixture is then ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.
-
The filtrate is acidified to a pH of 2 using a suitable acid (e.g., HCl).
-
The acidified solution is extracted with ethyl acetate.
-
The combined organic extracts are concentrated under reduced pressure.
-
The resulting crude product is dissolved in ethanol (150 mL) and precipitated by the addition of water to yield the desired compound.
Synthesis from 6-hydroxy-2-naphthaldehyde
This alternative route is considered a greener approach as it avoids the use of toxic cyanide reagents.[8]
References
- 1. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. Manufacturer supply high quality 6-Cyano-2-naphthol 52927-22-7 with ISO standards [yunuochemical.com]
- 6. echemi.com [echemi.com]
- 7. 6-Cyano-2-naphthol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 6-Cyano-2-naphthol | 52927-22-7 | Benchchem [benchchem.com]
- 9. Cas 52927-22-7,6-Cyano-2-naphthol | lookchem [lookchem.com]
- 10. prepchem.com [prepchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Page loading... [guidechem.com]
